REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:5]=[C:6]([CH:9]=[CH:10][CH:11]=1)[CH2:7]Cl)([O-:3])=[O:2].[CH3:12][O-:13].[Na+]>CO>[CH3:12][O:13][CH2:7][C:6]1[CH:9]=[CH:10][CH:11]=[C:4]([N+:1]([O-:3])=[O:2])[CH:5]=1 |f:1.2|
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Name
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|
Quantity
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17.1 g
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Type
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reactant
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Smiles
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[N+](=O)([O-])C=1C=C(CCl)C=CC1
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Name
|
|
Quantity
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200 mL
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Type
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solvent
|
Smiles
|
CO
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Name
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sodium methoxide
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Quantity
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10.8 g
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Type
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reactant
|
Smiles
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C[O-].[Na+]
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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A 500-milliliter flask equipped with a reflux condenser and a magnetic stirring bar
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Type
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TEMPERATURE
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Details
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Exothermic heating
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Type
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TEMPERATURE
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Details
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The reaction mixture was heated
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Type
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TEMPERATURE
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Details
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to reflux
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Type
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TEMPERATURE
|
Details
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maintained
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Type
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TEMPERATURE
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Details
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at reflux for 22 hours
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Duration
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22 h
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Type
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TEMPERATURE
|
Details
|
The reaction mixture was then cooled
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Type
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FILTRATION
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Details
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filtered
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Type
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CUSTOM
|
Details
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the filtrate was transferred to a separatory funnel
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Type
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ADDITION
|
Details
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wherein it was diluted with 400 milliliters of ethyl acetate
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Type
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EXTRACTION
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Details
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consecutively extracted with 400 milliliters of water and 400 milliliters of saturated brine respectively
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Type
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CUSTOM
|
Details
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The organic phase was separated
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Type
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DRY_WITH_MATERIAL
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Details
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dried over magnesium sulfate
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Type
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CONCENTRATION
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Details
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concentrated on a rotary evaporator at 55° C.
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Type
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CUSTOM
|
Details
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leaving a brown liquid
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Type
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ADDITION
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Details
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The brown liquid was charged to a distillation flask
|
Type
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DISTILLATION
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Details
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distilled at a pressure of 2.3 millimeters of mercury
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Type
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CUSTOM
|
Details
|
A main fraction (15.1 grams) was collected
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Name
|
|
Type
|
|
Smiles
|
COCC1=CC(=CC=C1)[N+](=O)[O-]
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |